molecular formula C7H7BrO3 B13322229 2-(3-Bromofuran-2-yl)propanoic acid

2-(3-Bromofuran-2-yl)propanoic acid

Cat. No.: B13322229
M. Wt: 219.03 g/mol
InChI Key: UCVIYEKXZSDVPD-UHFFFAOYSA-N
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Description

2-(3-Bromofuran-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom and a propanoic acid group in the structure of this compound makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromofuran-2-yl)propanoic acid can be achieved through several methodsFor example, starting with 3-bromofuran, the compound can be reacted with a suitable propanoic acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions followed by esterification or other suitable reactions to introduce the propanoic acid group. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-(3-Bromofuran-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromofuran-2-yl)propanoic acid is unique due to the specific positioning of the bromine atom and the propanoic acid group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)propanoic acid

InChI

InChI=1S/C7H7BrO3/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10)

InChI Key

UCVIYEKXZSDVPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CO1)Br)C(=O)O

Origin of Product

United States

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